![molecular formula C20H23NO B3536803 N-cycloheptyl-2-biphenylcarboxamide](/img/structure/B3536803.png)
N-cycloheptyl-2-biphenylcarboxamide
Übersicht
Beschreibung
N-cycloheptyl-2-biphenylcarboxamide, also known as LY2874455, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. LY2874455 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-cycloheptyl-2-biphenylcarboxamide works by inhibiting the activity of FGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and differentiation. FGFR is overexpressed in many types of cancer, and its dysregulation has been implicated in tumor growth and progression. By inhibiting FGFR, N-cycloheptyl-2-biphenylcarboxamide blocks the downstream signaling pathways that promote tumor cell growth and survival.
Biochemical and Physiological Effects
N-cycloheptyl-2-biphenylcarboxamide has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, N-cycloheptyl-2-biphenylcarboxamide has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply nutrients to tumors. This dual mechanism of action makes N-cycloheptyl-2-biphenylcarboxamide a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a convenient tool for studying the FGFR pathway. N-cycloheptyl-2-biphenylcarboxamide has also been shown to have potent and specific inhibitory activity against FGFR, making it a valuable tool for studying the role of FGFR in cancer.
One limitation of N-cycloheptyl-2-biphenylcarboxamide is that it may not be effective against all types of cancer. FGFR is overexpressed in many types of cancer, but not all, so N-cycloheptyl-2-biphenylcarboxamide may not be effective against cancers that do not rely on FGFR signaling. Additionally, N-cycloheptyl-2-biphenylcarboxamide may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-2-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and progression. N-cycloheptyl-2-biphenylcarboxamide has been shown to have synergistic effects with other anti-cancer agents, so combining N-cycloheptyl-2-biphenylcarboxamide with other drugs could enhance its anti-tumor activity.
Another area of interest is the development of biomarkers that can predict response to N-cycloheptyl-2-biphenylcarboxamide. FGFR expression levels may be a useful biomarker for predicting response to N-cycloheptyl-2-biphenylcarboxamide, but additional biomarkers may be needed to identify patients who are most likely to benefit from this therapy.
Finally, clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-2-biphenylcarboxamide in humans. While preclinical studies have shown promising results, clinical trials are needed to determine whether N-cycloheptyl-2-biphenylcarboxamide is a safe and effective therapy for cancer patients.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-biphenylcarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and gastric cancer. In these studies, N-cycloheptyl-2-biphenylcarboxamide has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death). N-cycloheptyl-2-biphenylcarboxamide has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-17-12-6-1-2-7-13-17)19-15-9-8-14-18(19)16-10-4-3-5-11-16/h3-5,8-11,14-15,17H,1-2,6-7,12-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFCMNRCVMMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.